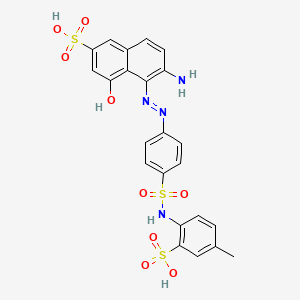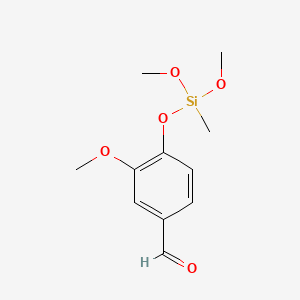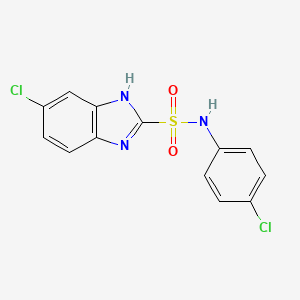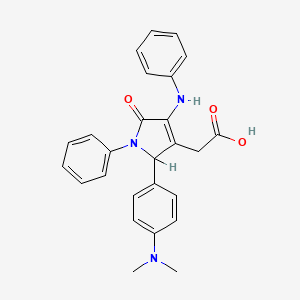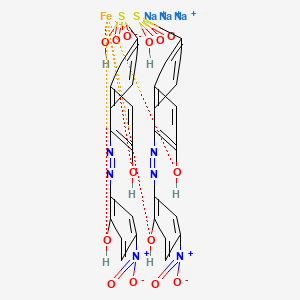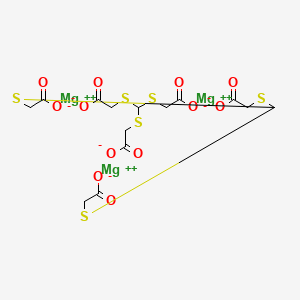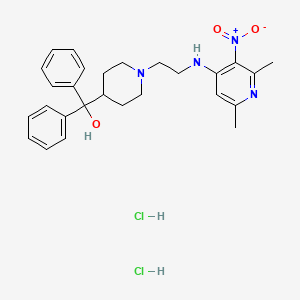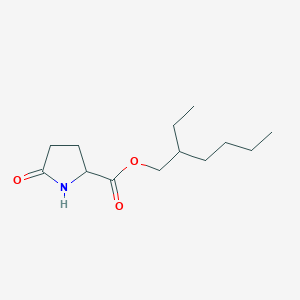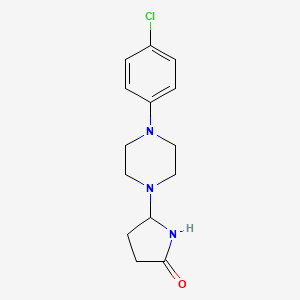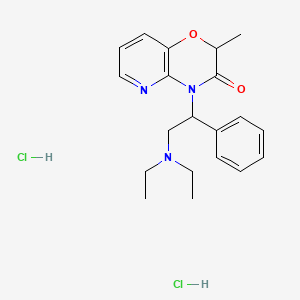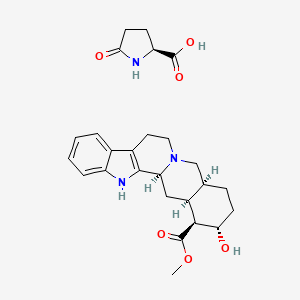
5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is a brominated flame retardant. These compounds are often used in various materials to reduce their flammability. The compound’s structure includes multiple bromine atoms, which are known for their flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure the desired substitution.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale bromination reactions in reactors designed to handle corrosive bromine reagents. The process may include steps for purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the bromomethyl groups.
Reduction: Reduction reactions could potentially remove bromine atoms, altering the compound’s properties.
Substitution: The bromine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols, while substitution could result in various functionalized derivatives.
Scientific Research Applications
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is primarily used as a flame retardant in various materials, including plastics, textiles, and electronics. Its effectiveness in reducing flammability makes it valuable in industries where fire safety is critical.
Mechanism of Action
The flame-retardant properties of the compound are due to the presence of bromine atoms, which release bromine radicals when exposed to heat. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby slowing down or extinguishing the fire.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant.
Hexabromocyclododecane (HBCD): Known for its use in polystyrene insulation materials.
Decabromodiphenyl ether (DecaBDE): Used in various applications, including textiles and electronics.
Uniqueness
“5,5-Bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2-dioxaphosphorinane 2-oxide” is unique due to its specific structure, which may offer distinct advantages in terms of thermal stability and effectiveness as a flame retardant compared to other compounds.
Properties
CAS No. |
38578-30-2 |
|---|---|
Molecular Formula |
C11H10Br5O4P |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
5,5-bis(bromomethyl)-2-(2,4,6-tribromophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C11H10Br5O4P/c12-3-11(4-13)5-18-21(17,19-6-11)20-10-8(15)1-7(14)2-9(10)16/h1-2H,3-6H2 |
InChI Key |
SOWHFSRXEMPZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=O)(O1)OC2=C(C=C(C=C2Br)Br)Br)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


